molecular formula C18H13F3N4O B11054663 7-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11054663
M. Wt: 358.3 g/mol
InChI Key: TZARTZVSSFNKNX-UHFFFAOYSA-N
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Description

7-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound with a unique structure that combines a pyridine ring, a trifluoromethylphenyl group, and an imidazo[4,5-b]pyridin-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine and trifluoromethylphenyl precursors, followed by their coupling under specific conditions to form the desired imidazo[4,5-b]pyridin-5-one structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives with potentially unique properties.

Scientific Research Applications

Chemistry

In chemistry, 7-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with desired properties.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.

Industry

In the industrial sector, the compound’s unique properties can be harnessed for the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other materials science fields.

Mechanism of Action

The mechanism of action of 7-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:

  • 7-(pyridin-3-yl)-1-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
  • 7-(pyridin-3-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Uniqueness

What sets 7-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one apart is the presence of the trifluoromethyl group at the 3-position of the phenyl ring. This modification can significantly influence the compound’s chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H13F3N4O

Molecular Weight

358.3 g/mol

IUPAC Name

7-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C18H13F3N4O/c19-18(20,21)12-4-1-5-13(7-12)25-10-23-17-16(25)14(8-15(26)24-17)11-3-2-6-22-9-11/h1-7,9-10,14H,8H2,(H,24,26)

InChI Key

TZARTZVSSFNKNX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=CN2C3=CC=CC(=C3)C(F)(F)F)C4=CN=CC=C4

Origin of Product

United States

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